2-(4-Piperidinyloxy)benzonitrile
Overview
Description
- 2-(4-Piperidinyloxy)benzonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol .
- It is also known as 4-(4-Piperidinyloxy)benzonitrile .
- The IUPAC name is 2-(4-piperidinyloxy)benzonitrile .
- The compound is a white solid.
- It is used in proteomics research.
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the retrieved sources.
Molecular Structure Analysis
- The molecular structure consists of a benzene ring with a piperidinyl group attached via an oxygen atom.
- The compound’s InChI key is OIFRRCRLKBGBKR-UHFFFAOYSA-N .
Chemical Reactions Analysis
- Specific chemical reactions involving this compound were not covered in the retrieved sources.
Physical And Chemical Properties Analysis
- Purity : 97%
- Storage Temperature : Refrigerated
- Safety Hazards : Causes skin and eye irritation, may cause respiratory irritation, harmful if swallowed, in contact with skin, or if inhaled.
Scientific Research Applications
Histamine H3 Antagonists
Compounds with a core structure similar to "2-(4-Piperidinyloxy)benzonitrile" have been studied for their potential as histamine H3 antagonists. A study by Dvorak et al. (2005) introduced two series of compounds, including 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles, which were found to be potent H3 antagonists. This research highlights the significance of these compounds in developing treatments for disorders related to the histaminergic system, such as sleep and cognitive disorders Dvorak et al., 2005.
Charge Transfer and Solvent Interactions
Investigations into the electronic properties of similar compounds have revealed insights into charge transfer mechanisms. Yatsuhashi et al. (2004) studied the ultrafast charge transfer in 4-piperidino-benzonitrile, observing coherent oscillations indicative of complex electronic behavior. This research provides a fundamental understanding of the electron dynamics in these compounds, which is critical for their application in electronic and photonic materials Yatsuhashi et al., 2004.
Electrolyte Additives for High Voltage Batteries
In the field of energy storage, specific derivatives of "2-(4-Piperidinyloxy)benzonitrile" have been explored as electrolyte additives for lithium-ion batteries. Huang et al. (2014) studied 4-(Trifluoromethyl)-benzonitrile as an additive, demonstrating its ability to improve the cyclic stability and performance of high voltage lithium-ion batteries. This research opens avenues for enhancing the efficiency and lifespan of energy storage systems Huang et al., 2014.
Microbial Degradation of Herbicides
The degradation pathways and microbial interactions of benzonitrile herbicides have been a subject of environmental studies. Holtze et al. (2008) provided a comprehensive review of the microbial degradation of dichlobenil, bromoxynil, and ioxynil, emphasizing the persistence of certain metabolites and the diversity of degrader organisms. Understanding the environmental fate of these compounds is crucial for assessing their impact and managing their use in agriculture Holtze et al., 2008.
Safety And Hazards
- The compound is considered hazardous according to OSHA standards.
- Precautions include avoiding skin and eye contact, and proper handling procedures.
Future Directions
- Research on the biological activity and potential therapeutic applications of this compound could be explored further.
Please note that the synthesis and mechanism of action details were not covered in the retrieved sources. For more specific information, additional research would be required1234.
properties
IUPAC Name |
2-piperidin-4-yloxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRRCRLKBGBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587450 | |
Record name | 2-[(Piperidin-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyloxy)benzonitrile | |
CAS RN |
900572-37-4 | |
Record name | 2-[(Piperidin-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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